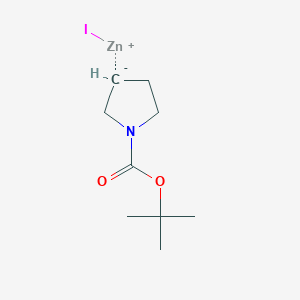

1-N-Boc-pyrrolidin-3-ylzinc iodide solution

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-N-Boc-pyrrolidin-3-ylzinc iodide solution is a chemical compound that has garnered significant attention in the scientific research community. It finds extensive use in organic synthesis and has demonstrated promising results in various scientific studies1.

Synthesis Analysis

The synthesis of 1-N-Boc-pyrrolidin-3-ylzinc iodide solution involves the reaction of 1-N-Boc-pyrrolidine with zinc iodide in the presence of a catalyst. This reaction occurs under an inert atmosphere and at a low temperature. The resulting solution is a clear, colorless liquid that is highly reactive and can be employed in various organic synthesis reactions1.

Molecular Structure Analysis

The molecular formula of 1-N-Boc-pyrrolidin-3-ylzinc iodide solution is C9H16INO2Zn , with a molecular weight of 362.52 g/mol 2. The compound consists of a zinc-carbon bond , which plays a crucial role in its reactivity and utility in organic synthesis reactions1.

Chemical Reactions Analysis

The mechanism of action of 1-N-Boc-pyrrolidin-3-ylzinc iodide solution centers around the formation of the aforementioned zinc-carbon bond . This bond is highly reactive and can participate in various organic synthesis reactions. Specifically, it is formed by the reaction of zinc iodide with the Boc-protected pyrrolidine, leading to the creation of a highly reactive intermediate1.

Safety And Hazards

While limited research exists on the biochemical and physiological effects of 1-N-Boc-pyrrolidin-3-ylzinc iodide solution, some studies suggest potential toxicity to living organisms. Researchers should handle this compound with care and take necessary precautions during experiments1.

Zukünftige Richtungen

As for future directions, researchers can explore further applications of 1-N-Boc-pyrrolidin-3-ylzinc iodide solution in scientific research. Its reactivity and versatility make it a promising candidate for novel synthetic pathways and the development of bioactive compounds1.

Please note that this analysis is based on available information, and further research may yield additional insights. Always exercise caution when working with chemical compounds in the laboratory.

Eigenschaften

IUPAC Name |

tert-butyl pyrrolidin-4-ide-1-carboxylate;iodozinc(1+) |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16NO2.HI.Zn/c1-9(2,3)12-8(11)10-6-4-5-7-10;;/h4H,5-7H2,1-3H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUVGHGSSQYYXSK-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC[CH-]C1.[Zn+]I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16INO2Zn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl pyrrolidin-4-ide-1-carboxylate;iodozinc(1+) | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(3,4-Dimethylbenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2797302.png)

![Methyl (E)-4-[(2-fluoro-5-methylsulfonylphenyl)methylamino]-4-oxobut-2-enoate](/img/structure/B2797313.png)

![Methyl 3-(2-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}propan-2-yl)-1,2-oxazole-4-carboxylate](/img/structure/B2797314.png)

![6-Hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B2797316.png)

![N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide](/img/structure/B2797324.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methoxybenzyl)thiophene-2-carboxamide](/img/structure/B2797325.png)